Target Engagement: Pantothenate Synthetase Inhibitory Activity vs. Imidazo[2,1-b]thiazole Lead Series
No primary quantitative IC50 or Ki data were identified for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide against M. tuberculosis pantothenate synthetase in peer-reviewed literature, patents, or authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay. The closest class-level reference is the imidazo[2,1-b]thiazole derivative 5bc (2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide), which demonstrated an IC50 of 0.53 ± 0.13 μM against M. tuberculosis PS in the same target family [1]. Because the target compound possesses a distinct cyclopropanesulfonamide moiety on a 6-phenyl-imidazo[2,1-b]thiazole scaffold rather than the benzo[d]imidazo[2,1-b]thiazole carboxamide framework, direct extrapolation of potency is not warranted without confirmatory assay data.
| Evidence Dimension | M. tuberculosis pantothenate synthetase IC50 |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Compound 5bc (benzo[d]imidazo[2,1-b]thiazole carboxamide): IC50 = 0.53 ± 0.13 μM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro enzyme inhibition assay (M. tuberculosis PS) |
Why This Matters
Without quantitative PS inhibition data, scientific selection of this compound over validated PS inhibitors such as 5bc cannot be evidence-based; users must treat any vendor-reported target annotation as unverified until confirmatory assays are performed.
- [1] Samala, G., Devi, P. B., Saxena, S., Meda, N., Yogeeswari, P., & Sriram, D. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1298–1307. View Source
